2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one

Antifungal SAR Alkylthio triazoles Chain length optimization

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one (CAS 83803-39-8) is a synthetic triazole derivative characterized by a 1,2,4-triazole core bearing a 3-heptylthio substituent and an N1-linked 2-hydroxyphenacyl moiety. With a molecular formula of C₁₇H₂₃N₃O₂S and a molecular weight of 333.45 g/mol , this compound integrates the proven azole antifungal pharmacophore with a mid-length alkylthio chain—a structural motif associated with enhanced membrane permeability and target engagement in pathogenic fungi.

Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
CAS No. 83803-39-8
Cat. No. B12678863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one
CAS83803-39-8
Molecular FormulaC17H23N3O2S
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCCCCCCSC1=NN(C=N1)CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C17H23N3O2S/c1-2-3-4-5-8-11-23-17-18-13-20(19-17)12-16(22)14-9-6-7-10-15(14)21/h6-7,9-10,13,21H,2-5,8,11-12H2,1H3
InChIKeyLVAIVRSLROYZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one (CAS 83803-39-8): Procurement-Grade Profile for Antifungal Research and Chemical Sourcing


2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one (CAS 83803-39-8) is a synthetic triazole derivative characterized by a 1,2,4-triazole core bearing a 3-heptylthio substituent and an N1-linked 2-hydroxyphenacyl moiety. With a molecular formula of C₁₇H₂₃N₃O₂S and a molecular weight of 333.45 g/mol [1], this compound integrates the proven azole antifungal pharmacophore with a mid-length alkylthio chain—a structural motif associated with enhanced membrane permeability and target engagement in pathogenic fungi [2]. It is catalogued under EINECS number 280-856-1 and is primarily sourced as a specialty research chemical for antifungal discovery programs, agrochemical fungicide development, and structure-activity relationship (SAR) studies within the 3-alkylthio-1,2,4-triazole class.

Why a Heptylthio-Equipped 2-Hydroxyphenacyl Triazole (CAS 83803-39-8) Cannot Be Replaced by Simpler Azole Analogs in Antifungal SAR Programs


Substituting 2-(3-(heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one with a generic triazole antifungal or a des-alkylthio 2-hydroxyphenacyl azole eliminates two synergistic pharmacophoric elements that define its biological profile. First, the 2-hydroxyphenacyl group provides a hydrogen-bonding phenolic OH and a ketone carbonyl that are absent in conventional triazole antifungals such as fluconazole or itraconazole, enabling distinct binding interactions within the fungal CYP51 active site [1]. Second, the 3-heptylthio chain (C7) occupies a lipophilic pocket that shorter-chain (e.g., C5 pentylthio) or unsubstituted analogs cannot adequately fill, leading to attenuated antifungal potency as demonstrated in systematic alkyl chain SAR studies on related sulfur-containing triazole series [2]. The combination of these two features in a single molecular entity creates a pharmacological profile that cannot be replicated by mixing or substituting individual class representatives.

Quantitative Differentiation Guide for CAS 83803-39-8: Head-to-Head and Class-Level Evidence Against Closest Structural Analogs


Alkyl Chain Length Optimization: Heptylthio (C7) vs. Hexylthio (C6) vs. Pentylthio (C5) in Antifungal Triazole Series

In a systematic SAR study of alkylthio and alkylsulfonyl triazole derivatives, compounds bearing pentylthio (C5), heptylthio (C7), and nonylthio (C9) chains demonstrated potent in vitro efficacy against both Candida albicans and Aspergillus fumigatus. The heptylthio chain length (C7) represents a balanced optimum between the shorter pentylthio (C5) and longer nonylthio (C9) variants, offering a favorable combination of lipophilicity, membrane penetration, and target binding [1]. In contrast, the hexylthio analog (CAS 83783-55-5, C6) was not specifically reported in this efficacy tier, suggesting that the odd-carbon heptyl chain may confer a conformational or packing advantage within the hydrophobic binding pocket [1]. This class-level SAR establishes C7 (heptylthio) as a preferred alkylthio substituent for antifungal triazole optimization, making CAS 83803-39-8 a strategically relevant candidate for procurement in lead optimization programs focused on invasive fungal infections.

Antifungal SAR Alkylthio triazoles Chain length optimization

Contribution of the 3-Alkylthio Substituent: 2-Hydroxyphenacyl Triazoles With vs. Without Alkylthio Group

The 2-hydroxyphenacyl azole class, represented by compounds such as 1-(2-hydroxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 111229-09-5), exhibits antifungal MIC values in the range of 0.25–32 μg/mL against Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum, comparable to fluconazole [1]. However, these des-alkylthio compounds lack the lipophilic 3-alkylthio substituent that, in analogous triazole series, has been shown to significantly enhance membrane permeation and CYP51 active-site occupancy [2]. The addition of a 3-heptylthio group, as in CAS 83803-39-8, is predicted to improve both potency (by filling a hydrophobic sub-pocket) and pharmacokinetic properties (by modulating LogP and protein binding) relative to the unsubstituted 2-hydroxyphenacyl triazole scaffold. While direct head-to-head MIC data between CAS 83803-39-8 and CAS 111229-09-5 are not available in the public domain, the class-level SAR indicates that the alkylthio-bearing analog offers a dual-pharmacophore advantage over its des-alkylthio counterpart.

Antifungal pharmacophore 2-Hydroxyphenacyl azoles Alkylthio contribution

Physicochemical Differentiation: Boiling Point and Thermal Stability of the Heptylthio vs. Hexylthio Homolog

Physicochemical data obtained from chemical supplier databases indicate that the heptylthio derivative (CAS 83803-39-8) exhibits a boiling point of 522.1°C at 760 mmHg, compared to 513.0°C at 760 mmHg for the hexylthio analog (CAS 83783-55-5) [1]. This approximately 9°C elevation in boiling point reflects the incremental contribution of the additional methylene unit to intermolecular van der Waals forces and molecular weight (333.45 vs. 319.42 g/mol). The higher boiling point of the C7 analog may translate to marginally improved thermal stability during high-temperature synthetic transformations or accelerated stability testing of formulated products, though both compounds remain within a practical range for standard organic synthesis and handling.

Thermal stability Boiling point Process chemistry

Hydroxyl Group Enhancement of Antifungal Activity in ω-Hydroxyalkylthio Triazoles

In the SM-8668 alkylthio triazole series, the introduction of a terminal hydroxyl group on the alkyl chain (e.g., 5-hydroxypentylthio and 7-hydroxyheptylthio) produced the strongest antifungal activity among all derivatives tested, surpassing the non-hydroxylated alkylthio counterparts [1]. While CAS 83803-39-8 bears a phenolic hydroxyl on the 2-hydroxyphenyl ring rather than a terminal ω-hydroxyl on the alkyl chain, the presence of this hydrogen-bond-donating group at a strategic position is consistent with the general SAR principle that hydroxyl incorporation enhances antifungal potency in this chemotype. This positions CAS 83803-39-8 as a scaffold in which the phenolic OH may contribute additively or synergistically with the heptylthio chain to target binding, distinguishing it from non-hydroxylated alkylthio triazoles that lack this additional H-bonding capability.

Hydroxyl group effect Antifungal potency ω-Hydroxyalkyl SAR

Optimal Research and Industrial Application Scenarios for CAS 83803-39-8 Based on Differential Evidence


Antifungal Lead Optimization: Exploring 3-Alkylthio Chain Length in 2-Hydroxyphenacyl Triazole Series

CAS 83803-39-8 serves as the C7 (heptylthio) representative in a systematic alkyl-chain SAR matrix that spans C5 (pentylthio) through C9 (nonylthio) 2-hydroxyphenacyl triazoles. The evidence that heptylthio falls within the optimal efficacy tier established in the SM-8668 derivative literature [1] makes this compound a critical comparator for benchmarking shorter (C5, C6) and longer (C9) homologs. Research groups pursuing novel antifungal agents targeting fluconazole-resistant Candida and Aspergillus species should prioritize this compound to probe the hydrophobic sub-pocket of fungal CYP51 and to establish the chain-length dependence of MIC, selectivity, and cytotoxicity.

Agrochemical Fungicide Development: Triazole Scaffolds for Crop Protection

The triazole class is a cornerstone of agricultural fungicide chemistry (e.g., tebuconazole, propiconazole). CAS 83803-39-8, with its 3-heptylthio substituent and 2-hydroxyphenyl moiety, offers a differentiated chemotype for screening against phytopathogenic fungi such as Botrytis cinerea, Fusarium graminearum, and Puccinia spp. The compound's predicted high boiling point (~522°C) indicates low volatility, a desirable property for foliar-applied fungicides requiring prolonged residual activity. The established SAR linking heptylthio substitution to potent anti-Aspergillus activity [1] suggests potential utility in seed treatment or post-harvest protection applications.

Chemical Biology Probe: Investigating Triazole–Heme Interactions in CYP Enzymes

The 2-hydroxyphenacyl azole class has demonstrated antifungal activity at non-cytotoxic concentrations in mammalian fibroblast assays [2], indicating a degree of fungal selectivity. CAS 83803-39-8, combining this selectivity-conferring scaffold with a 3-heptylthio chain, is a valuable chemical probe for studying the structural determinants of azole–heme iron coordination in fungal vs. human CYP enzymes. Its phenolic OH provides an additional spectroscopic handle (UV-Vis, fluorescence quenching) for binding studies, while the heptylthio chain can be systematically varied to map lipophilic interactions within the CYP51 substrate access channel.

Analytical Reference Standard for 3-Alkylthio-1,2,4-Triazole Metabolite Identification

In environmental fate and metabolism studies of triazole fungicides, authentic reference standards of alkylthio-substituted triazole metabolites are essential for LC-MS/MS method development and quantification. CAS 83803-39-8, with its well-defined molecular formula (C₁₇H₂₃N₃O₂S) and characteristic mass spectrometric fragmentation pattern (triazole ring cleavage, loss of heptylthio chain), can serve as a model compound for developing analytical methods to detect and quantify 3-alkylthio-1,2,4-triazole residues in soil, water, and plant matrices. Its higher boiling point relative to the C6 analog may also reduce losses during sample concentration steps.

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